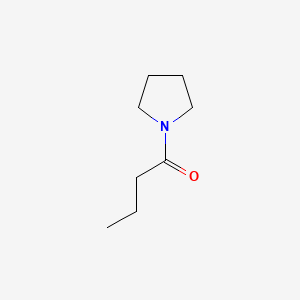

Pyrrolidine, 1-(1-oxobutyl)-

Description

The exact mass of the compound Pyrrolidine, 1-(1-oxobutyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyrrolidine, 1-(1-oxobutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidine, 1-(1-oxobutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAWNPFOQLJDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307410 | |

| Record name | Pyrrolidine, 1-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33527-93-4 | |

| Record name | 1-(1-Pyrrolidinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33527-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butanoylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-butyryl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine, 1-(1-oxobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BUTANOYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW7SAH14DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of N Acylated Pyrrolidines in Organic Synthesis

N-acylated pyrrolidines are a pivotal class of compounds in organic synthesis, primarily due to the unique influence of the N-acyl group on the reactivity and stability of the pyrrolidine (B122466) ring. The pyrrolidine motif itself is a cornerstone in many natural products and synthetic molecules with significant biological relevance. nih.gov The acylation of the nitrogen atom introduces a carbonyl group that modulates the electronic properties of the ring, opening up diverse synthetic pathways.

One of the key roles of the N-acyl group is to serve as a precursor for other functional groups. For instance, N-acyl pyrrolidines can be readily converted into endocyclic enecarbamates, which are valuable synthetic intermediates. acs.org Furthermore, the N-acyl substituent plays a crucial role in directing the stereochemistry of reactions. The stereoselective synthesis of N-acyl-protected pyrrolidines can be achieved through palladium-catalyzed reactions, allowing for the formation of two chemical bonds with a high degree of diastereoselectivity in a single step. organic-chemistry.org

Recent synthetic strategies have focused on the "skeletal remodeling" of the pyrrolidine core, which involves the cleavage of the otherwise inert C-N bond. nih.gov The N-acyl group is instrumental in this process. By activating the adjacent C-N bond through single-electron reduction of the amide carbonyl, researchers can achieve reductive ring opening. nih.gov This method allows for the transformation of the pyrrolidine framework into different cyclic amines or carbocycles, significantly expanding the synthetic utility of these heterocycles. nih.gov For example, combining a Lewis acid and photoredox catalysis enables the effective reductive cleavage of the C2–N bond in N-benzoyl pyrrolidine. nih.gov

The nature of the substituent on the nitrogen atom also dictates the outcome of certain catalytic reactions. In palladium-catalyzed hydroarylation reactions, N-acyl pyrrolines typically yield alkene products through arylation. chemrxiv.orgnih.gov In contrast, the corresponding N-alkyl pyrrolines undergo hydroarylation to produce 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. chemrxiv.orgnih.gov This highlights the directing influence of the N-substituent in modern catalytic methods.

Current Research Trajectories Involving N Butanoylpyrrolidine Derivatives

Foundational Synthesis Approaches to N-Butanoylpyrrolidine

The construction of N-butanoylpyrrolidine, also known as 1-butyrylpyrrolidine, fundamentally involves two key stages: the formation of the pyrrolidine core and the subsequent N-acylation.

Multi-Step Conversions to the Pyrrolidine Core

The synthesis of the pyrrolidine heterocycle can be achieved through various established methods. Industrially, pyrrolidine is often produced by reacting 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures and pressures over a metal oxide catalyst. wikipedia.org In a laboratory setting, classical methods often involve the cyclization of bifunctional linear precursors.

Common laboratory-scale strategies for forming the pyrrolidine ring include:

Reductive Amination : The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, is a well-established route. mdpi.com

Cyclization of Amino Alcohols : 1,4-amino alcohols can undergo cyclization under either acidic or basic conditions to yield the pyrrolidine ring. mdpi.com

Intramolecular Nucleophilic Substitution : The treatment of a primary amine bearing a leaving group at the terminal position, such as 4-chlorobutan-1-amine, with a strong base induces cyclization to form pyrrolidine. wikipedia.org

Microwave-Assisted Cyclocondensation : A simple and efficient one-pot synthesis of nitrogen-containing heterocycles like pyrrolidine can be achieved from alkyl dihalides and primary amines under microwave irradiation in an aqueous alkaline medium. organic-chemistry.org

Strategies for N-Acylation Reactions

Once the pyrrolidine ring is obtained, the final step in synthesizing Pyrrolidine, 1-(1-oxobutyl)- is the introduction of the butanoyl group onto the nitrogen atom. This N-acylation is a common transformation in organic synthesis.

A prevalent method is the Schotten-Baumann reaction , which involves treating the amine (pyrrolidine) with an acyl chloride (butanoyl chloride) in the presence of an aqueous base. organic-chemistry.orgbyjus.com The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.orgbyjus.com The reaction mechanism proceeds through a nucleophilic addition-elimination pathway, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

Modern approaches have sought to improve efficiency and align with green chemistry principles. Microwave-assisted synthesis offers a rapid, solvent-free method for the direct amidation of carboxylic acids and amines. mdpi.comscitechnol.comnih.gov This technique can significantly shorten reaction times and often leads to high yields with simplified purification. mdpi.comnih.gov For instance, direct amidation using a catalyst like ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation provides an efficient route to amides. mdpi.comnih.gov

| Method | Acylating Agent | Base/Catalyst | Conditions | Yield | Reference(s) |

| Schotten-Baumann | Butanoyl chloride | Aqueous NaOH or Pyridine | Biphasic, Room Temp. | Typically Good-Excellent | organic-chemistry.org, byjus.com |

| Microwave-Assisted | Butyric acid | Ceric Ammonium Nitrate (CAN) | Solvent-free, Microwave Irradiation | Good-Excellent | mdpi.com, nih.gov |

| Standard Amide Coupling | Butyric acid | Coupling agents (e.g., DCC, HATU) | Anhydrous solvent (e.g., DMF, DCM) | Variable | researchgate.net |

Stereocontrolled Synthesis of Pyrrolidine, 1-(1-oxobutyl)- and Its Chiral Derivatives

Many applications, particularly in pharmacology, require specific stereoisomers of substituted pyrrolidines. This has driven the development of sophisticated stereocontrolled synthetic methods.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis is a powerful tool for constructing chiral pyrrolidine rings with high enantioselectivity. nih.gov One of the most versatile methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. rsc.orgnih.gov This reaction allows for the creation of various stereochemical patterns in the pyrrolidine product. rsc.org The choice of metal catalyst and chiral ligand is crucial for controlling the stereochemical outcome.

Another significant strategy is the asymmetric intramolecular aza-Michael reaction . whiterose.ac.uk In one approach, a chiral phosphoric acid catalyzes the cyclization of a Cbz-protected bis-homoallylic amine that has been "clipped" to a thioacrylate via metathesis. This "clip-cycle" method produces highly enantioenriched disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk The use of organocatalysts, such as proline and its derivatives, has also become a cornerstone of asymmetric pyrrolidine synthesis, often proceeding through iminium ion activation. mdpi.comresearchgate.net

| Asymmetric Strategy | Key Reaction | Catalyst Type | Typical Substrates | Outcome | Reference(s) |

| 1,3-Dipolar Cycloaddition | [3+2] Cycloaddition | Metal-Ligand Complex (e.g., Cu(I), Ag(I)) | Azomethine Ylides, Alkenes | Enantioenriched Pyrrolidines | rsc.org |

| Organocatalysis | Michael Addition | Diarylprolinol Silyl (B83357) Ethers | α,β-Unsaturated Aldehydes, Nitro Esters | Chiral Linear Precursors for Pyrrolidines | researchgate.net |

| "Clip-Cycle" Synthesis | Intramolecular aza-Michael | Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | Enantioenriched Spiro- and Disubstituted Pyrrolidines | whiterose.ac.uk |

Diastereoselective Approaches to Substituted Pyrrolidines

When multiple stereocenters are formed, controlling the relative stereochemistry (diastereoselectivity) is paramount. Asymmetric multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the one-pot synthesis of complex, polysubstituted pyrrolidines. acs.orgnih.gov For example, a TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereocenters in a single operation with high diastereoselectivity. acs.orgnih.gov

Another powerful technique involves the 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes. These reactions can be highly diastereoselective, providing access to a wide range of highly functionalized pyrrolidines. mdpi.com The reaction of isatin (B1672199) and an α-amino acid, for instance, generates an azomethine ylide in situ, which then reacts with a dipolarophile to yield complex spiro-pyrrolidine frameworks with excellent control over the relative stereochemistry. mdpi.com

Advanced Synthetic Routes to Pyrrolidine-Containing Scaffolds

Modern organic synthesis continually seeks more efficient and novel pathways to complex molecular architectures. For pyrrolidine-containing scaffolds, cascade reactions represent a significant advancement. wikipedia.orgmdpi.com These processes combine multiple transformations into a single, one-pot operation without isolating intermediates, thus improving step-economy and reducing waste.

A notable example is the calcium-catalyzed cascade reaction between tryptamines and propargylic alcohols. acs.org This temperature-dependent process can selectively yield pyrroloindoline or pyrrolo[1,2-a]indole scaffolds through a sequence involving allene (B1206475) migration and pyrrolidine ring opening/closing. acs.org Similarly, a one-pot process involving the nucleophilic ring-opening of a cyclopropane, a Smiles-Truce aryl transfer, and lactam formation provides a novel, metal-free route to densely functionalized α-arylated pyrrolidinones. nih.gov These advanced methods highlight the ongoing innovation in the synthesis of complex molecules built upon the versatile pyrrolidine framework.

Derivatization and Analogue Synthesis

N-Substituted Pyrrolidine Derivatives

The most direct method for the synthesis of Pyrrolidine, 1-(1-oxobutyl)- is the N-acylation of pyrrolidine. This reaction typically involves treating pyrrolidine with an activated form of butanoic acid, such as butanoyl chloride or butyric anhydride (B1165640), often in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com A study on direct amidation under microwave irradiation using silica gel as a solid support reported the synthesis of N-butanoylpyrrolidine from pyrrolidine and butanoic acid with a 62% yield. molaid.com

Broader strategies for producing N-substituted pyrrolidine analogues are numerous and versatile, enabling access to a wide library of compounds. Reductive amination is a highly efficient approach. One such method involves the iridium-catalyzed successive reductive amination of diketones with anilines, which produces N-aryl-substituted pyrrolidines in good to excellent yields. masterorganicchemistry.comwikipedia.orgscripps.edu This process is notable for its operational simplicity and the use of water as a solvent. masterorganicchemistry.com Another reductive condensation reaction uses 2,5-dimethoxytetrahydrofuran (B146720) with primary amines and sodium borohydride (B1222165) in an acidic aqueous medium, a method that is fast and compatible with a variety of functional groups. mdpi.com

Other significant methods include:

Nucleophilic Substitution: The reaction of 1,4-dihalides or 1,4-diols with primary amines provides a classic route to the pyrrolidine skeleton. mdpi.com Microwave-assisted N-heterocyclization of primary amines with dihalides in an aqueous medium is an efficient modern variant. wikipedia.org

Palladium-Catalyzed Reactions: Methods like the Buchwald-Hartwig and Chan-Evans-Lam couplings are prominent for N-arylation, providing access to N-aryl pyrrolidines. beilstein-journals.org

Peptide Coupling: Standard peptide coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) can be used to form the amide bond between a pyrrolidine-containing fragment and a carboxylic acid, which is particularly useful in the synthesis of complex molecules. rsc.org

The table below summarizes various methods for the synthesis of N-substituted pyrrolidine derivatives.

| Method | Reactants | Catalyst/Reagent | Product Type | Yield | Citation |

| Direct Amidation | Pyrrolidine, Butanoic Acid | Silica Gel, Microwave | N-Butanoylpyrrolidine | 62% | molaid.com |

| N-Acylation | L-proline, Chloroacetyl chloride | THF | N-Acylproline | 81% | snu.ac.kr |

| Reductive Amination | 1,4-Diketone, Aniline | Iridium Complex, HCO₂H | N-Aryl-pyrrolidine | up to 80% | masterorganicchemistry.comwikipedia.org |

| Reductive Condensation | Primary Amine, 2,5-Dimethoxytetrahydrofuran | NaBH₄, H₂SO₄ | N-Substituted Pyrrolidine | Good to Excellent | mdpi.com |

| N-Heterocyclization | Primary Amine, Diol | Cp*Ir Complex | Cyclic Amines | Good to Excellent | mnstate.edu |

Functionalization of the Butanoyl Side Chain

Modifying the butanoyl side chain of Pyrrolidine, 1-(1-oxobutyl)- introduces further structural diversity, which is crucial for tuning the properties of the molecule. Functionalization typically targets the α- or β-positions of the carbonyl group.

The α-position of the N-butanoyl group is acidic and can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. acsgcipr.org This enolate is a potent nucleophile and can react with various electrophiles. wikipedia.org

α-Alkylation: The enolate can be alkylated with alkyl halides in an SN2 reaction, forming a new carbon-carbon bond at the α-position. This is a fundamental strategy for elaborating the side chain. wikipedia.org

α-Halogenation: Reaction of the enolate with halogenating agents like bromine (Br₂), chlorine (Cl₂), or iodine (I₂) introduces a halogen atom at the α-position. acsgcipr.org Base-catalyzed halogenation can lead to multiple substitutions if more than one α-hydrogen is present. acsgcipr.org

Recent advances in C-H activation offer powerful tools for side-chain functionalization without pre-functionalized substrates. tcichemicals.commdpi.com These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate a specific C-H bond. mdpi.comrsc.org For the butanoyl side chain, this could enable direct arylation, amination, or oxidation at positions that are traditionally difficult to access. For instance, photocatalytic methods have been developed for the regiodivergent α- or β-functionalization of saturated N-heterocycles, and analogous principles could be applied to the functionalization of the N-acyl side chain. orgoreview.com

The following table outlines key methods for functionalizing the butanoyl side chain.

| Reaction Type | Position | Reagents | Key Intermediate | Product Feature | Citation |

| Alkylation | α | LDA, Alkyl Halide | Enolate | C-C bond formation | wikipedia.org |

| Halogenation | α | Base, Halogen (e.g., Br₂) | Enolate | α-Halogenation | acsgcipr.org |

| Radical Halogenation | Benzylic/Allylic | Cl₂/Br₂ with heat/light or NBS | Radical | Side-chain halogenation | molaid.comnih.gov |

| C-H Arylation | Aliphatic | Pd catalyst, Transient Directing Group | Palladacycle | C-Aryl bond formation | mdpi.com |

| C-H Hydroxylation | α | Photocatalyst, Base | Iminium Ion | α-Hydroxylation | orgoreview.com |

Synthesis of Pyrrolidine-Containing Heterocyclic Systems

Pyrrolidine, 1-(1-oxobutyl)- and its analogues are valuable precursors for constructing more complex, often polycyclic, heterocyclic systems. These larger scaffolds are prevalent in natural products and drug candidates.

A primary strategy is the [3+2] dipolar cycloaddition reaction. nih.gov In this approach, an azomethine ylide is generated from a pyrrolidine derivative, which then reacts with a dipolarophile (like an alkene or alkyne) to form a new five-membered ring fused or spiro-linked to the original pyrrolidine. acsgcipr.orgspringernature.com For example, an iridium-catalyzed reductive process can generate azomethine ylides from tertiary amides, leading to a wide range of highly substituted pyrrolidine products upon cycloaddition. springernature.com This method provides excellent control over regioselectivity and diastereoselectivity. springernature.comnih.gov

Other cyclization strategies include:

Intramolecular Cyclizations: Derivatives of N-acyl pyrrolidines with appropriately placed functional groups can undergo intramolecular reactions to form new rings. For instance, N-alkyne-substituted pyrrole (B145914) derivatives can be cyclized using hydrazine (B178648) to form pyrrolopyrazinone and pyrrolotriazinone skeletons. rsc.org Electrophilic cyclization using iodine can yield pyrrolooxazinone derivatives. rsc.org

Carbonylative Double Cyclization: Palladium catalysts can facilitate reactions where carbon monoxide is incorporated into a molecule while forming two new rings. This has been used to convert N-(2-aminoethyl)pent-4-enamide derivatives into bicyclic systems.

Nazarov Cyclization: This acid-catalyzed 4-π conrotatory electrocyclic reaction of divinyl ketones can be applied to heteroaromatic systems, providing a pathway to fused cyclopentenone rings.

These advanced synthetic routes significantly expand the chemical space accessible from simple pyrrolidine precursors.

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Resulting System | Key Feature | Citation |

| [3+2] Dipolar Cycloaddition | Tertiary Amide, Alkene | Iridium Complex, TMDS | Substituted Pyrrolidines | Reductive azomethine ylide generation | springernature.com |

| [3+2] Dipolar Cycloaddition | Glycine, Aldehyde, Maleimide | Heat | Tetracyclic Pyrrolizidines | Decarboxylative double cycloaddition | acsgcipr.org |

| Nucleophilic Cyclization | N-alkyne-pyrrole ester, Hydrazine | Heat | Pyrrolopyrazinone | 6-exo-dig/6-endo-dig cyclization | rsc.org |

| Electrophilic Cyclization | N-alkyne-pyrrole ester, Iodine | Dichloromethane | Pyrrolooxazinone | Iodocyclization | rsc.org |

| Carbonylative Double Cyclization | N-(2-aminoethyl)pent-4-enamide, CO | PdCl₂, p-Benzoquinone | Bicyclic Lactams | 5-exo-trig N-cyclization followed by CO insertion |

Reaction Mechanisms and Reactivity Studies of N Butanoylpyrrolidine

Elucidation of Reaction Pathways and Kinetics

The formation and subsequent reactions of N-butanoylpyrrolidine can proceed through various pathways, primarily categorized as stepwise or concerted mechanisms. The distinction between these pathways lies in the timing of bond-breaking and bond-forming events. Kinetic studies, which measure the rate of reaction under different conditions, are instrumental in differentiating between these mechanisms.

A stepwise mechanism involves the formation of one or more reaction intermediates before the final product is formed. In the context of the N-acylation of pyrrolidine (B122466) to form N-butanoylpyrrolidine, a classic example of a stepwise pathway is the nucleophilic acyl substitution reaction. This process can be broken down into distinct steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of an acylating agent, such as butanoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and a new nitrogen-carbon bond is formed.

Leaving Group Departure: The tetrahedral intermediate is typically unstable and collapses. The carbonyl double bond reforms, and the leaving group (e.g., a chloride ion) is expelled.

Deprotonation: In the presence of a base, the protonated amide is deprotonated to yield the final N-butanoylpyrrolidine product.

In some cases, the tetrahedral intermediates in reactions of N-acylpyrrolidines with organolithium reagents have been found to be stabilized, allowing for their observation and characterization. nih.gov The stability and reactivity of these intermediates are influenced by the solvent, with coordinating solvents like cyclopentyl methyl ether (CPME) promoting the formation of stable dimeric tetrahedral intermediates. nih.gov

In a concerted mechanism, all bond-forming and bond-breaking processes occur simultaneously in a single transition state, without the formation of any discrete intermediates. diva-portal.org While the N-acylation of pyrrolidine is generally considered to proceed through a stepwise mechanism involving a tetrahedral intermediate, certain cycloaddition reactions involving N-acylpyrrolidine derivatives can exhibit concerted character.

For example, the ruthenium tetroxide-mediated oxidation of N-acylpyrrolidines to the corresponding lactams has been studied computationally. beilstein-journals.org These studies suggest that the rate-limiting step proceeds through a highly asynchronous (3 + 2) concerted cycloaddition, involving a single transition structure. beilstein-journals.org Although this is a reaction of an N-acylpyrrolidine rather than its formation, it illustrates the possibility of concerted pathways in the chemistry of this class of compounds.

The distinction between stepwise and concerted mechanisms is not always absolute and can be influenced by factors such as the solvent, temperature, and the nature of the reactants. acs.org For instance, computational studies on the cycloaddition of nitrones with isocyanates have shown that the reaction can proceed through a concerted mechanism in nonpolar solvents but a stepwise mechanism in polar solvents. acs.org

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. Various spectroscopic techniques and trapping experiments are employed for this purpose.

Transient intermediates are often short-lived and present in low concentrations, making their detection challenging. Time-resolved spectroscopic techniques are powerful tools for studying these fleeting species.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR has been used to study the photochemistry of N-acyl-5,7-dinitroindoline, a compound related to N-acylpyrrolidines. acs.org Upon photolysis, two non-interconvertible conformers of a mixed acetic nitronic anhydride (B1165640) intermediate were observed. acs.org One of these conformers was found to be the active electrophile in the photochemical acylation of amines, with its decay rate being proportional to the concentration of the added amine. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is typically used to characterize stable products, it can also be employed to detect and monitor the formation of relatively stable intermediates. For instance, in situ ¹H and ¹⁹F NMR monitoring of the aminolysis of certain acylating agents has revealed the presence of N-acylated intermediates at a steady state. acs.org In reactions of N-acylpyrrolidines with organolithiums, quantitative ¹H NMR has been used to determine the products and their ratios, providing indirect evidence for the nature of the intermediates involved. nih.gov

The following table summarizes spectroscopic data for intermediates observed in reactions related to N-acylpyrrolidines.

| Intermediate Type | Precursor System | Spectroscopic Method | Key Observations | Reference |

| Acetic Nitronic Anhydride | N-acyl-5,7-dinitroindoline | Time-Resolved IR | Two conformers (syn and anti) detected; anti-form reacts with amine. | acs.org |

| N-acylated Azole | Anhydride + Azole Catalyst | ¹H and ¹⁹F NMR | Steady-state formation of the N-acyl intermediate observed. | acs.org |

| Tetrahedral Intermediate | N-acylpyrrolidine + Organolithium | ¹H NMR | Product distribution suggests formation of stable tetrahedral intermediates. | nih.gov |

This table presents data for intermediates in reactions involving N-acyl systems, providing a model for potential intermediates in N-butanoylpyrrolidine reactions.

In some cases, reaction intermediates can be sufficiently stable to be isolated and characterized by conventional methods, including X-ray crystallography. While the direct isolation of the tetrahedral intermediate in the N-acylation of pyrrolidine is challenging due to its high reactivity, related systems have provided opportunities for such characterization.

Trapping experiments offer an alternative approach to gain evidence for the existence of an intermediate. nih.gov In this method, a substance is added to the reaction mixture that is known to react specifically with the proposed intermediate. The detection of the "trapped" product provides indirect but strong evidence for the intermediate's formation. For example, azomethine ylides, which can be intermediates in reactions of pyrrolidine, have been successfully trapped via intermolecular (3+2) cycloadditions. nih.gov

Investigation of Transition States in N-Acylated Pyrrolidine Transformations

The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for a reaction to occur. numberanalytics.com The structure and energy of the transition state dictate the reaction rate and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the properties of transition states. acs.orgresearchgate.netnih.gov

Computational studies on the ruthenium tetroxide-mediated oxidation of N-substituted pyrrolidines have identified the transition structures for the rate-limiting step. beilstein-journals.org The calculations revealed that the reaction proceeds via a (3+2) cycloaddition mechanism, and the energy barriers were calculated for different stereochemical approaches (endo vs. exo). beilstein-journals.org For N-methylpyrrolidine, the endo oxidation was found to be energetically preferred over the exo pathway. beilstein-journals.org

In the context of N-acylation, DFT calculations can model the transition state for the nucleophilic attack of pyrrolidine on the acylating agent and the subsequent collapse of the tetrahedral intermediate. These calculations can provide insights into the activation energy of the reaction and how it is influenced by factors such as the solvent and the nature of the leaving group.

The following table presents calculated energy barriers for reactions involving N-acylpyrrolidine systems, illustrating the application of computational methods in understanding their reactivity.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding | Reference |

| RuO₄ Oxidation of N-Methylpyrrolidine (endo) | DFT | Lower than exo pathway | Endo attack is kinetically favored. | beilstein-journals.org |

| RuO₄ Oxidation of N-Benzylpyrrolidine (endo) | DFT | Slightly lower than exo pathway | Directing effect of the p-methoxyphenyl group suggested. | beilstein-journals.org |

| Cyclobutane formation from Pyrrolidine derivative | DFT | 17.7 | Rate-determining step is the release of N₂ from a 1,1-diazene intermediate. | acs.org |

This table showcases calculated activation energies for transformations of N-substituted pyrrolidines, serving as a model for the types of computational data that can be obtained for N-butanoylpyrrolidine reactions.

The investigation of transition states is not limited to computational methods. Experimental techniques such as kinetic isotope effect studies can provide information about the structure of the transition state by measuring the effect of isotopic substitution on the reaction rate. diva-portal.org

Energy Profiles and Activation Barriers

The course of a chemical reaction is dictated by its energy profile, which maps the potential energy of the system as it progresses from reactants to products. A key feature of this profile is the activation energy (Ea), the minimum energy required for a reaction to occur. google.com The rate of a reaction is inversely related to its activation energy; a lower barrier leads to a faster reaction. youtube.com

For reactions involving N-acylpyrrolidines, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these energy profiles. mdpi.comscirp.orgvu.nl These studies can model the reaction pathway, identifying transition states—the highest energy points on the reaction coordinate—and any intermediates that may be formed. scirp.orgstanford.edu The energy difference between the reactants and the transition state determines the activation barrier. scirp.org

Factors influencing the activation barriers in reactions of N-butanoylpyrrolidine include:

Steric Hindrance: The bulky butanoyl group and the pyrrolidine ring can influence the approach of reactants, thereby affecting the energy of the transition state.

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrrolidine ring or the acyl chain can stabilize or destabilize transition states.

Solvent Effects: The polarity of the solvent can influence the stability of charged or polar transition states and intermediates, thus altering the activation energy.

While specific activation energy values for reactions of N-butanoylpyrrolidine are not readily found in the literature, studies on similar amide systems provide a basis for understanding. For example, computational studies on amide rotation have quantified the energy barriers associated with conformational changes, which are fundamental to the reactivity of these molecules. rsc.org

Structural Analysis of Activated Complexes

The activated complex, or transition state, is a fleeting, high-energy arrangement of atoms that exists at the peak of the activation energy barrier. scirp.org Its structure is a hybrid of the reactants and products, with some bonds partially broken and others partially formed. scirp.org Understanding the geometry of the activated complex is key to explaining the stereochemical outcome of a reaction. nih.gov

For N-butanoylpyrrolidine, the structure of the activated complex will vary depending on the specific reaction. In a nucleophilic addition to the carbonyl group, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. The geometry around the carbonyl carbon would be transitioning from trigonal planar to tetrahedral.

Computational modeling, particularly DFT, allows for the theoretical calculation and visualization of these transient structures. nih.govrsc.org For instance, in copper-catalyzed carboamination reactions leading to pyrrolidine derivatives, transition state models have been proposed to rationalize the observed diastereoselectivity. These models often depict a chair-like or boat-like conformation of the forming ring system, with the substituents occupying positions that minimize steric interactions. nih.gov

Studies on the rotation around the amide bond in N-acylpyrrolidine derivatives have also provided insights into transition state geometries. It has been shown that the rotation often proceeds through a syn/exo transition state, where the nitrogen lone pair and the carbonyl oxygen are oriented in a specific manner relative to the proline ring substituents. rsc.org This preferred geometry is a result of minimizing steric clashes and optimizing electronic interactions. rsc.org

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Addition to N-Butanoylpyrrolidine

| Parameter | Description | Hypothetical Value/Observation |

| C=O Bond Length | The bond between the carbonyl carbon and oxygen. | Elongated compared to the ground state. |

| Nu-C Bond Length | The forming bond between the nucleophile (Nu) and the carbonyl carbon. | Partially formed, longer than a typical single bond. |

| C-N Bond Rotation | Rotation around the amide bond. | May be restricted to a preferred conformation (e.g., syn/exo). |

| Pyrrolidine Ring Pucker | The conformation of the five-membered ring. | May adopt an envelope or twist conformation to minimize strain. |

Stereochemical Course of Reactions

The stereochemical outcome of a reaction involving a chiral molecule or leading to a chiral product is of fundamental importance, particularly in the synthesis of biologically active compounds. For reactions involving N-butanoylpyrrolidine, which can be derived from chiral precursors like proline, understanding the factors that control the formation of specific stereoisomers is critical.

Enantiomeric and Diastereomeric Ratios

When a reaction can produce multiple stereoisomers, the relative amounts of these isomers are expressed as enantiomeric or diastereomeric ratios. mdpi.com An enantioselective reaction produces a predominance of one enantiomer over the other, while a diastereoselective reaction favors the formation of one diastereomer over others. ddugu.ac.inntu.edu.sg

In the context of N-butanoylpyrrolidine, if the pyrrolidine ring is substituted (e.g., derived from a substituted proline), it will contain one or more stereocenters. Reactions at the acyl group or at a position alpha to the nitrogen could then lead to the formation of diastereomers. The diastereomeric ratio (d.r.) would be determined by the relative energies of the diastereomeric transition states.

For example, in the Michael addition of lithium enolates to α,β-unsaturated esters using chiral pyrrolidine-based amides, high diastereoselectivity has been observed. The geometry of the enolate and the nature of the chiral auxiliary (the pyrrolidine derivative) direct the approach of the reactants, leading to the preferential formation of one diastereomer. unife.it

Table 2: Illustrative Diastereomeric Ratios in Reactions of Chiral Pyrrolidine Amides (Analogous Systems)

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |

| Michael Addition | (S)-N-(1-oxopropyl)prolinol lithium enolate | Methyl (E)-2-butenoate | 87:13 (syn:anti) | unife.it |

| Michael Addition | 1-(1-oxopropyl)pyrrolidine lithium enolate | Methyl (E)-2-butenoate | 100:0 (syn:anti) | unife.it |

| Copper-catalyzed Carboamination | N-aryl-γ-alkenylsulfonamide | Unactivated Olefin | >20:1 (cis:trans) | nih.gov |

Note: These are examples from related systems to illustrate the concept of diastereoselectivity in reactions involving pyrrolidine amides.

Mechanisms of Chiral Induction and Retention/Inversion of Configuration

Chiral induction is the process by which a chiral entity (a catalyst, reagent, or a group within the substrate) influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. nih.govlibretexts.org The mechanism of chiral induction often involves the formation of diastereomeric transition states with different energies. nih.gov

In reactions involving chiral N-acylpyrrolidine derivatives, the chirality of the pyrrolidine ring can direct the stereochemistry of a newly formed stereocenter. This is often explained by steric models where the chiral auxiliary blocks one face of the reactive site, forcing the incoming reagent to attack from the less hindered face. Non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, can also play a crucial role in stabilizing a particular transition state geometry and thus enhancing stereoselectivity. nih.govunibo.it

When a reaction occurs at a stereocenter, the configuration of that center can either be retained or inverted. unibo.it

Retention of configuration implies that the spatial arrangement of the groups around the stereocenter in the product is the same as in the reactant. unibo.it This often occurs when the reaction does not involve the direct breaking of a bond to the stereocenter or through mechanisms like the SNi (internal nucleophilic substitution). scientificlabs.ie

Inversion of configuration means the spatial arrangement is flipped, like a mirror image. The classic example is the SN2 reaction, where the nucleophile attacks from the side opposite to the leaving group, leading to a "Walden inversion". acs.orgorganic-chemistry.org

For N-butanoylpyrrolidine derived from a chiral source, a reaction at a chiral center on the pyrrolidine ring would proceed with either retention or inversion depending on the mechanism. For example, a nucleophilic substitution at a carbon atom of the pyrrolidine ring could be stereospecific. If the reaction follows an SN2 pathway, inversion of configuration at that center would be expected. acs.org Conversely, reactions that proceed through intermediates where the stereocenter is temporarily destroyed, such as in an SN1 reaction, may lead to a mixture of both retention and inversion products (racemization). nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. organicchemistrydata.org For Pyrrolidine (B122466), 1-(1-oxobutyl)-, both one-dimensional and two-dimensional NMR methods provide a complete picture of the proton and carbon framework.

One-dimensional NMR spectra offer fundamental information regarding the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The signals for Pyrrolidine, 1-(1-oxobutyl)- are typically observed in the upfield region, characteristic of aliphatic protons, with the exception of those adjacent to the nitrogen and the carbonyl group, which are shifted downfield.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 0.94 | Triplet (t) | ~7.4 | 3H |

| H-3 | 1.65 | Sextet (sxt) | ~7.4 | 2H |

| H-3', H-4' | 1.90 | Multiplet (m) | - | 4H |

| H-2 | 2.25 | Triplet (t) | ~7.4 | 2H |

| H-2', H-5' | 3.45 | Triplet (t) | ~6.7 | 4H |

This is an interactive data table. Click on the headers to sort.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. libretexts.org Due to the symmetry in the pyrrolidine ring, only two signals are expected for the ring carbons, in addition to the signals for the butyl chain and the carbonyl carbon. ipb.pt The carbonyl carbon is significantly deshielded and appears far downfield. libretexts.org

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | ~13.8 |

| C-3' C-4' | ~24.5 |

| C-3 | ~26.2 |

| C-2 | ~35.5 |

| C-2', C-5' | ~45.8 |

| C-1 (C=O) | ~171.5 |

This is an interactive data table. Click on the headers to sort.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu For Pyrrolidine, 1-(1-oxobutyl)-, cross-peaks would be observed between:

H-2 and H-3 protons of the butyl chain.

H-3 and H-4 protons of the butyl chain.

H-2' and H-3' protons of the pyrrolidine ring.

H-4' and H-5' protons of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond C-H correlation). scribd.com It is a powerful tool for assigning carbon signals based on their known proton assignments. sdsu.edu Expected correlations are:

| Proton (¹H) | Correlated Carbon (¹³C) |

| H-2 | C-2 |

| H-3 | C-3 |

| H-4 | C-4 |

| H-2', H-5' | C-2', C-5' |

| H-3', H-4' | C-3', C-4' |

This is an interactive data table. Click on the headers to sort.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH, ³J_CH). libretexts.org This is crucial for connecting different parts of the molecule and assigning quaternary carbons. sdsu.edu Key correlations for Pyrrolidine, 1-(1-oxobutyl)- would include:

Correlations from the H-2' and H-5' protons to the carbonyl carbon (C-1).

Correlations from the H-2 protons to the carbonyl carbon (C-1).

Correlations from the H-2 protons to C-3 and C-4.

Correlations from the H-4 protons to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close spatial proximity, regardless of their bonding connections. numberanalytics.com NOESY is particularly useful for determining stereochemistry and conformation. ipb.pt For this molecule, it could reveal the preferred rotational conformation around the amide bond by showing correlations between the protons on C-2' of the pyrrolidine ring and the protons on C-2 of the butyl chain.

While Pyrrolidine, 1-(1-oxobutyl)- is an achiral molecule, advanced NMR techniques are indispensable for assigning the stereochemistry of substituted, chiral analogs. numberanalytics.com

NOESY and ROESY: For a substituted pyrrolidine ring, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can establish the relative configuration of stereocenters. numberanalytics.com The presence or absence of a cross-peak between two protons indicates their spatial proximity, allowing for the differentiation between cis and trans isomers.

Chiral Derivatizing Agents (CDAs): In cases of enantiomers, which have identical NMR spectra, chiral derivatizing agents can be used. These agents react with the molecule to form diastereomers, which have distinct NMR spectra, allowing for their differentiation and the determination of enantiomeric excess.

Chiral Solvating Agents (CSAs): Alternatively, chiral solvating agents can be added to the NMR sample. These agents form transient, weak complexes with the enantiomers, creating diastereomeric environments that can lead to the resolution of previously overlapping signals in the NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. uakron.edu

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For Pyrrolidine, 1-(1-oxobutyl)-, the molecular formula is C₈H₁₅NO.

Calculated Exact Mass: 141.115364102 Da. nih.gov

The experimental determination of a mass very close to this calculated value by HRMS serves as a strong confirmation of the compound's elemental composition. uva.nl

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgencyclopedia.pub This process provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.org For Pyrrolidine, 1-(1-oxobutyl)-, the protonated molecule [M+H]⁺ (m/z 142.12) is a common precursor ion.

A characteristic fragmentation pattern involves the neutral loss of the pyrrolidine moiety or parts of the acyl chain. One key fragmentation is the neutral loss of 98 Da.

Predicted Fragmentation Pathways:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 142.12 | 70.06 | C₄H₈O | Pyrrolidinyl cation |

| 142.12 | 99.08 | C₃H₇ | [M - propyl]⁺ |

| 142.12 | 71.05 | C₅H₁₁N | Butyryl cation |

| 142.12 | 114.10 | C₂H₄ | [M - ethene]⁺ (McLafferty Rearrangement) |

This is an interactive data table. Analysis of these fragments helps to piece together the original structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the molecular motions of a compound. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecules as they transition between vibrational energy levels, and it is particularly sensitive to polar bonds. utdallas.edu Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of a bond. renishaw.com It is often more sensitive to non-polar, symmetric bonds and skeletal frameworks. americanpharmaceuticalreview.com

Vibrational Analysis for Functional Group Identification

The structure of Pyrrolidine, 1-(1-oxobutyl)- contains several key functional groups and structural motifs whose vibrational modes can be predicted and identified. The molecule, a non-linear species with 25 atoms, has 3N-6, or 69, fundamental vibrational modes. libretexts.org A vibrational analysis allows for the assignment of characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum to specific bonds.

The most prominent feature in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration of the tertiary amide group. Due to resonance, the C=O bond in amides typically absorbs at a lower frequency than in ketones. For a tertiary amide like N-butanoylpyrrolidine, this strong absorption band is anticipated to appear in the range of 1630-1670 cm⁻¹. utdallas.edu

The C-H stretching vibrations from the butanoyl chain and the pyrrolidine ring are expected to produce strong signals in the 2850-2960 cm⁻¹ region. umd.edu Bending (scissoring) vibrations for the CH₂ groups are typically found around 1470-1350 cm⁻¹. umd.edu The C-N stretching vibration of the tertiary amide is also a key indicator, though it can be of variable intensity and is expected in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹.

While specific, peer-reviewed Raman spectra for Pyrrolidine, 1-(1-oxobutyl)- are not widely available, the technique would be expected to clearly show the C-C skeletal vibrations of the butyl group and the pyrrolidine ring. Since these bonds are non-polar, they often produce stronger signals in Raman than in IR spectroscopy. americanpharmaceuticalreview.com The symmetric stretching of the C-C backbone would be particularly Raman active.

Table 1: Predicted Infrared Absorption Bands for Pyrrolidine, 1-(1-oxobutyl)-

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Tertiary Amide | 1630 - 1670 | Strong |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |

| CH₂ Bend | Alkane | 1470 - 1350 | Medium |

| C-N Stretch | Tertiary Amide | 1200 - 1300 | Medium-Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. elte.hu The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. uba.ar

The primary chromophore—the light-absorbing part of the molecule—in Pyrrolidine, 1-(1-oxobutyl)- is the carbonyl group (C=O) of the amide functional group. fiveable.me Molecules containing a carbonyl group typically exhibit two main types of electronic transitions: n → π* and π → π*. ncsu.edu

The n → π* transition involves the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π* orbital. masterorganicchemistry.com In N-butanoylpyrrolidine, the non-bonding electrons reside on the oxygen and nitrogen atoms. This transition is generally of low intensity (molar absorptivity, ε < 1000 L mol⁻¹ cm⁻¹) and occurs at a longer wavelength. fiveable.mencsu.edu For simple, unconjugated ketones and amides, the λmax for the n → π* transition is typically observed in the 270-300 nm region. masterorganicchemistry.com

The π → π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. ncsu.edu These transitions are typically much more intense (ε > 10,000 L mol⁻¹ cm⁻¹) than n → π* transitions. fiveable.me For an unconjugated carbonyl system, the energy gap for this transition is large, and the absorption occurs at a shorter wavelength, often below 200 nm, which is in the far or vacuum UV region. elte.hu

Table 2: Predicted Electronic Transitions for Pyrrolidine, 1-(1-oxobutyl)-

| Transition Type | Orbitals Involved | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

| n → π | Non-bonding (O, N) to π (C=O) | ~270 - 300 | Weak (<1000) |

| π → π | π (C=O) to π (C=O) | < 200 | Strong (>10,000) |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. nih.gov

As of now, the single-crystal X-ray structure of Pyrrolidine, 1-(1-oxobutyl)- has not been reported in publicly accessible crystallographic databases. Therefore, a definitive experimental analysis of its solid-state conformation is not possible.

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. The most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, or the "twist" (C₂ symmetry), where two atoms are displaced on opposite sides of a plane defined by the other three. The specific conformation adopted in the solid state would be influenced by intermolecular packing forces. An X-ray crystallographic study would be required to unambiguously determine these conformational details for Pyrrolidine, 1-(1-oxobutyl)-. nih.gov

Computational Chemistry and Theoretical Modeling of Pyrrolidine, 1 1 Oxobutyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pyrrolidine (B122466), 1-(1-oxobutyl)-. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like Pyrrolidine, 1-(1-oxobutyl)-. DFT calculations focus on the electron density to determine the ground-state energy and electronic structure. Key applications include the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting chemical reactivity, with the HOMO energy correlating to the molecule's ability to donate electrons and the LUMO energy relating to its ability to accept electrons. For related substituted pyrrolidinones, DFT methods have been successfully employed to calculate electronic properties and thermodynamic parameters.

Typical electronic properties calculated for N-acylpyrrolidines using DFT methods are summarized in the table below. These values help in understanding the molecule's kinetic stability and electrical transport properties.

| Property | Representative Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.8 D | Influences intermolecular interactions and solubility |

Note: The values in this table are representative for this class of compounds and are intended for illustrative purposes.

The conformational flexibility of Pyrrolidine, 1-(1-oxobutyl)- is a key determinant of its biological and chemical behavior. Theoretical modeling is essential for identifying stable conformers and the energy barriers between them. The molecule's structure is primarily defined by two features: the puckering of the five-membered pyrrolidine ring and the rotation around the C-N amide bond.

The amide bond possesses significant double-bond character due to resonance, leading to a substantial energy barrier for rotation. nanalysis.com This results in two distinct, stable planar conformers: the E (trans) and Z (cis) isomers. Computational studies on related enamides and N-acylpyrrolidines consistently show a preference for the E-rotamer. warwick.ac.uk Furthermore, the pyrrolidine ring itself is not planar and can adopt various envelope and twisted conformations. Energy minimization calculations, often performed using DFT or Møller-Plesset (MP2) methods, are used to locate the lowest energy structures on the potential energy surface. nih.govmdpi.com These studies reveal the relative populations of different conformers at thermal equilibrium.

| Conformer | Key Dihedral Angle (ω) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

| E (trans) | ~180° | 0.00 (most stable) | >95% |

| Z (cis) | ~0° | 1-3 | <5% |

Note: The values in this table are illustrative of typical findings for N-acylpyrrolidines.

Reaction Mechanism Predictions and Validation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including isomerization and bond formation/breaking. mdpi.com For Pyrrolidine, 1-(1-oxobutyl)-, a key dynamic process is the internal rotation around the amide bond.

The process of mapping a reaction pathway involves identifying the lowest energy path that connects reactants to products via a transition state. For the cis-trans isomerization of the amide bond in Pyrrolidine, 1-(1-oxobutyl)-, this pathway is the rotation around the central C-N bond. Methods like the Artificial Force Induced Reaction (AFIR) can be used to explore reaction paths automatically. nih.gov Computational studies on similar amide-containing molecules show that as the C-N bond rotates 90° away from planarity, the resonance is broken, leading to a high-energy transition state. mdpi.com The disruption of the favorable conjugation between the nitrogen lone pair and the carbonyl group is the primary contributor to the rotational energy barrier. mdpi.comsemanticscholar.org

Locating the transition state (TS) is crucial for understanding the kinetics of a reaction. The TS is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. For the amide bond rotation, the TS occurs at a dihedral angle of approximately 90°. semanticscholar.org At this point, the nitrogen atom becomes pyramidalized. mdpi.com

Quantum chemical calculations can precisely determine the geometry and energy of the transition state. The energy difference between the ground state and the transition state is the activation energy (Ea), which dictates the rate of the reaction. For tertiary amides, this barrier is typically high enough to allow for the observation of distinct cis and trans isomers by techniques like NMR spectroscopy at room temperature. nanalysis.com Computational studies on related systems have shown that the calculated rotational barriers are generally in good agreement with experimental values. rsc.org

| Process | Parameter | Typical Calculated Value |

| Amide Bond Rotation | Activation Energy (Ea) | 15 - 20 kcal/mol |

| Transition State Geometry | N-C=O Dihedral Angle | ~90° |

| Transition State Geometry | Nitrogen Hybridization | Approaching sp³ |

Note: The values in this table are representative for tertiary amides and are for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. DFT and ab initio methods can calculate parameters for NMR, IR, and other spectroscopic techniques with high accuracy. researchgate.net

For Pyrrolidine, 1-(1-oxobutyl)-, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental spectra, aiding in signal assignment. nih.gov

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations provide the energies and intensities of the vibrational modes of the molecule. A key predicted frequency for this compound would be the amide I band (primarily C=O stretch), which is sensitive to the local environment and conformation. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement.

| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) | Experimental Correlation |

| ¹³C Chemical Shift (C=O) | DFT/GIAO | ~172 ppm | High |

| ¹H Chemical Shift (α-CH₂) | DFT/GIAO | ~3.4 ppm | High |

| IR Frequency (C=O Stretch) | DFT (Scaled) | ~1645 cm⁻¹ | High |

Note: Predicted values are illustrative and depend on the level of theory, basis set, and solvent model used.

Theoretical NMR Chemical Shift Calculations

For a hypothetical study on Pyrrolidine, 1-(1-oxobutyl)-, one would first perform a geometry optimization of the molecule. Following this, NMR calculations would be carried out on the optimized structure. The resulting theoretical chemical shifts for both ¹H and ¹³C nuclei would then be compared to experimental data, if available, to validate the computational model. Such a study would provide insights into the electronic environment of the different nuclei within the molecule.

Without specific research on this compound, a representative data table cannot be generated.

Computational Vibrational Spectroscopy

Specific computational vibrational spectroscopy studies (both Infrared and Raman) for Pyrrolidine, 1-(1-oxobutyl)- have not been found in the surveyed literature. The standard approach for such studies involves calculating the harmonic vibrational frequencies at the same level of theory used for geometry optimization (e.g., DFT). nih.gov These calculations provide the wavenumbers and intensities of the fundamental vibrational modes.

Analysis of the computed vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O stretching of the amide group, and various C-H and C-N vibrations of the pyrrolidine and butyl groups. A comparison with experimental FT-IR and FT-Raman spectra would be crucial for validating the theoretical model. nih.gov

A data table of theoretical vibrational frequencies and their assignments for Pyrrolidine, 1-(1-oxobutyl)- cannot be provided due to the lack of published data.

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

There is a lack of specific molecular dynamics (MD) simulation studies focused on the conformational flexibility and dynamic behavior of Pyrrolidine, 1-(1-oxobutyl)- in the scientific literature. MD simulations could provide valuable insights into the accessible conformations of the molecule over time. mdpi.com Key aspects to investigate would include the puckering of the pyrrolidine ring and the rotation around the C-N amide bond and the single bonds of the butyl group.

Solvent Effects on Reactivity

Computational studies detailing the solvent effects on the reactivity of Pyrrolidine, 1-(1-oxobutyl)- using molecular dynamics simulations are not available. Such simulations would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent) and running the simulation to observe the solvent-solute interactions. researchgate.net

These simulations could elucidate how the solvent structure around the amide group affects its electronic properties and, consequently, its reactivity in, for example, hydrolysis reactions. researchgate.net The radial distribution functions of solvent molecules around key atoms of Pyrrolidine, 1-(1-oxobutyl)- could be calculated to understand the solvation shell structure.

Catalytic Applications and Roles of Pyrrolidine Based Systems

Organocatalysis Utilizing Pyrrolidine (B122466) Scaffolds

Asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze stereoselective transformations, has emerged as a third pillar of catalysis alongside biocatalysis and metal-complex catalysis. beilstein-journals.org Within this domain, pyrrolidine-based catalysts, particularly those derived from the natural amino acid proline, have become indispensable tools for constructing complex molecular architectures with high levels of stereocontrol. nih.govwikipedia.org These catalysts operate primarily through the formation of transient enamine or iminium ion intermediates, effectively activating substrates towards asymmetric bond formation. beilstein-journals.orgrsc.org

Design and Synthesis of Pyrrolidine-Derived Organocatalysts

The design of effective pyrrolidine-based organocatalysts hinges on the strategic modification of the pyrrolidine ring, most often at the C-2 position, to create a well-defined chiral environment. rsc.org The seminal discovery that proline itself could catalyze intermolecular aldol (B89426) reactions spurred the development of a vast library of derivatives. nih.gov The goal of synthetic efforts is to fine-tune the steric and electronic properties of the catalyst to maximize reactivity and stereoselectivity for a given transformation.

Key design strategies include:

Attachment of Bulky Groups: Introducing sterically demanding groups, such as diarylmethyl or silyl (B83357) ethers, at the C-2 position creates a chiral pocket that effectively shields one face of the enamine intermediate, directing the approach of the electrophile. beilstein-journals.org The renowned diarylprolinol silyl ethers, developed independently by Hayashi and Jørgensen, are prime examples of this principle and have been successfully applied in numerous reactions. beilstein-journals.org

Incorporation of Hydrogen-Bond Donors: The integration of functionalities capable of hydrogen bonding, such as ureas, thioureas, sulfonamides, or amides, leads to bifunctional catalysts. beilstein-journals.orgnih.gov These groups can activate the electrophilic partner and help to organize the transition state through secondary interactions, leading to enhanced stereocontrol. beilstein-journals.orgnih.gov For instance, pyrrolidinyl-camphor-containing catalysts were designed to synergistically activate both the nucleophile (via enamine) and the electrophile (via hydrogen bonding). nih.gov

Synthesis from Alternative Chiral Sources: While proline is the most common starting material, other chiral sources like tartaric and glyceric acids have been used to create novel pyrrolidine-based organocatalysts with additional stereocenters, further refining the catalyst's chiral environment. nih.gov

Development of Water-Compatible Catalysts: To perform reactions in environmentally benign aqueous media, catalysts are often modified with hydrophobic elements, such as long hydrocarbon chains or fluorous ponytails. rsc.orgthieme-connect.comacs.org These modifications can create a hydrophobic pocket where the reaction can proceed, shielded from the bulk aqueous environment. thieme-connect.com

The synthesis of these catalysts often involves multi-step sequences starting from commercially available materials like (S)-proline or (S)-prolinol. beilstein-journals.orgnih.gov Common synthetic transformations include N-protection, reduction of the carboxylic acid, coupling reactions to introduce amide or sulfonamide functionalities, and final deprotection to liberate the catalytically active secondary amine. nih.govnih.gov

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Aldol Reactions)

Pyrrolidine-based organocatalysts have proven to be exceptionally effective in a wide range of asymmetric carbon-carbon bond-forming reactions, most notably Michael additions and aldol reactions. These reactions are fundamental transformations in organic synthesis for building molecular complexity.

Asymmetric Michael Additions: In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. Pyrrolidine catalysts facilitate the asymmetric addition of ketones or aldehydes to various Michael acceptors, such as nitroolefins. The catalyst reacts with the ketone or aldehyde to form a nucleophilic enamine, which then attacks the nitroolefin in a stereocontrolled manner. beilstein-journals.orgacs.org For example, novel pyrrolidine-thiohydantoin and thioxotetrahydropyrimidinone catalysts have shown high efficiency in the reaction between cyclic ketones and nitroolefins, requiring low catalyst loadings (1–2.5 mol%) to achieve quantitative yields and excellent stereoselectivities. rsc.org Similarly, pyrrolidine-pyridine conjugate catalysts have been developed for the Michael addition of ketones to nitroolefins, affording γ-nitroketones with up to 99% enantiomeric excess (ee) and a 99:1 diastereomeric ratio (dr). acs.org

Asymmetric Aldol Reactions: The aldol reaction joins two carbonyl compounds to form a β-hydroxy carbonyl product. Proline and its derivatives catalyze the direct asymmetric aldol reaction by forming an enamine with a donor ketone, which then adds to an acceptor aldehyde. wikipedia.orgnih.gov The stereochemical outcome is dictated by a well-organized, chair-like six-membered transition state involving the enamine, the aldehyde, and the catalyst's ancillary group (e.g., carboxylic acid or sulfonamide). wikipedia.orgnih.gov Prolinamide-based catalysts have been successfully employed in direct aldol reactions in water, delivering products in high yields (up to 100%) and with excellent stereocontrol (up to 97:3 dr and 98% ee). thieme-connect.com Even simple pyrrolidine has been shown to be a more effective catalyst than piperidine (B6355638) for the aldol reaction of trifluoroacetaldehyde (B10831) ethyl hemiacetal with less reactive ketones. researchgate.net

The table below summarizes the performance of selected pyrrolidine-based catalyst systems in these key reactions.

| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity (ee/dr) | Reference |

| Pyrrolidine-Pyridine Conjugate | Michael Addition | Cyclohexanone + β-Nitrostyrene | up to 100% | up to 99% ee, 99:1 dr | acs.org |

| Pyrrolidine-Thiohydantoin | Michael Addition | Cyclic Ketones + Nitroolefins | Quantitative | Excellent | rsc.org |

| C1-Symmetrical Prolinamide | Aldol Reaction | Ketones + Aldehydes (in water) | up to 100% | 98% ee, 97:3 dr | thieme-connect.com |

| Pyrrolidine Sulfonamide | Aldol Reaction | Acetone + p-Nitrobenzaldehyde | High | High | nih.gov |

| Pyrrolidine-based Diamine | Aldol Reaction | Ketones + Aromatic Aldehydes | High | High ee, Favorable dr | rsc.org |

Role of Prolinamide-Based Catalysts

Prolinamides, which feature an amide linkage at the C-2 position of the pyrrolidine ring, represent a highly versatile and robust class of organocatalysts. nih.gov The amide functionality is not merely a linker; it actively participates in the catalytic cycle, typically acting as a hydrogen-bond donor to coordinate and activate the electrophilic substrate. nih.gov This bifunctional activation is crucial for achieving high levels of stereoselectivity. nih.gov

The structural diversity of prolinamides is vast, as they can be easily synthesized from (S)-proline and a wide array of amines. nih.gov This modularity allows for the creation of catalysts tailored for specific applications. For example:

Bifunctional Catalysts: Prolinamides derived from chiral β-aminoalcohols have been used to catalyze asymmetric aldol reactions in water. nih.gov

Water-Compatible Catalysts: By incorporating hydrophobic scaffolds, such as 2,2′-biphenol, prolinamide catalysts have been designed to function efficiently in aqueous media, promoting aldol reactions with high yields and stereoselectivities. thieme-connect.com

Mechanically Interlocked Catalysts: In a sophisticated approach, prolinamide units have been incorporated into rotaxanes (mechanically interlocked molecules). These systems showed significantly improved catalytic ability compared to their non-interlocked counterparts in enamine-mediated processes. rsc.org

Prolinamides have demonstrated broad utility, catalyzing not only aldol and Michael reactions but also other important transformations like Mannich and Biginelli reactions. nih.govwikipedia.org Their stability, stemming from the robust amide bond, often allows for catalyst recovery and reuse, adding to their practical appeal. nih.gov

Pyrrolidine, 1-(1-oxobutyl)- as a Building Block in Complex Chemical Synthesis

Beyond its role as a parent structure for catalysts, the pyrrolidine motif is a fundamental building block in organic synthesis. nih.govrsc.org The specific compound Pyrrolidine, 1-(1-oxobutyl)- , also known as N-butyrylpyrrolidine, is an N-acylated pyrrolidine derivative. While not typically employed as a catalyst itself, it serves as a valuable synthetic intermediate and precursor in the construction of more complex molecular architectures, including various heterocyclic systems and natural product scaffolds.

Precursor in Heterocycle Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.comsigmaaldrich.com N-butyrylpyrrolidine can be used as a starting material or intermediate in the synthesis of other heterocyclic systems. For example, during the synthesis of N-(4-chlorobutyl)butanamide, a natural product isolated from Aloe sabaea, N-butyrylpyrrolidine was observed as a cyclized side-product. electronicsandbooks.com This demonstrates a common pathway where a linear precursor containing a nitrogen atom can undergo intramolecular cyclization to form a pyrrolidine ring, or in this case, how a pre-formed pyrrolidine might be involved in related equilibria or side reactions. The synthesis of multisubstituted pyrrolidines, which are key components of many bioactive alkaloids, often relies on cycloaddition and annulation strategies where precursors conceptually related to N-acylated pyrrolidines are employed. rsc.orgrsc.org

Integration into Natural Product Scaffolds

Natural products are organic compounds produced by living organisms and have historically been a major source of inspiration for new medicines. wikipedia.orgnih.gov The pyrrolidine ring is a prevalent feature in many classes of alkaloids, a group of naturally occurring nitrogen-containing compounds. wikipedia.org

Synthetic efforts toward these complex targets often involve the use of pyrrolidine-based building blocks. For instance, in a synthetic route toward analogues of the poison frog alkaloid 239Q, a related compound, Benzyl (2S,5R)-(–)-5-allyl-2-butyrylpyrrolidine-1-carboxylate, was synthesized as a key intermediate. weebly.com This intermediate, which features the N-butyrylpyrrolidine core structure (albeit with additional substituents and a protecting group), was prepared via oxidation of the corresponding alcohol. weebly.com This highlights how the N-butyryl moiety can be incorporated into a synthetic sequence and carried through several steps en route to a complex natural product analogue. Such strategies are central to total synthesis, where complex molecules are built from simpler, readily available starting materials. nih.gov